4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Description
Properties
Molecular Formula |
C23H25ClN4O3 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one |
InChI |
InChI=1S/C23H25ClN4O3/c24-18-8-6-17(7-9-18)23(31)28-11-10-25-22(30)20(28)16-21(29)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-9,20H,10-16H2,(H,25,30) |
InChI Key |
KLHMJQSUIKRKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Acid Derivatives
Piperazin-2-one can be synthesized by cyclizing β-amino acids or their esters under acidic or basic conditions. For example, heating β-alanine methyl ester with phosphoryl chloride (POCl₃) at 80–100°C yields the cyclic lactam. Adapting this method, substituted β-amino acids with protected side chains may generate functionalized piperazin-2-one intermediates.
Functionalization of Preformed Piperazine
An alternative route involves oxidizing piperazine derivatives. Treating 1,4-diazepane-2,5-dione with chlorinating agents (e.g., PCl₅) forms 2,5-dichloropiperazine, which undergoes hydrolysis to piperazin-2-one. This method offers scalability but requires precise control of reaction conditions to avoid over-chlorination.
Introduction of the 4-Chlorophenyl Carbonyl Group
Acylation with 4-Chlorobenzoyl Chloride
The 4-chlorophenyl carbonyl moiety is introduced via nucleophilic acyl substitution. Reacting piperazin-2-one with 4-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base, yields 4-[(4-chlorophenyl)carbonyl]piperazin-2-one. Optimal conditions include:
-
Molar ratio : 1:1.2 (piperazin-2-one : acyl chloride)
-
Temperature : 0–5°C to minimize side reactions
Construction of the 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] Side Chain
Alkylation with Bromoethyl Ketone Intermediates
The side chain is installed via alkylation of the piperazin-2-one nitrogen at position 3. A two-step process is employed:
-
Synthesis of 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone :
Reacting 4-phenylpiperazine with bromoacetyl bromide in DCM at −10°C yields the bromoketone intermediate. -
Alkylation of 4-[(4-chlorophenyl)carbonyl]piperazin-2-one :
Treating the intermediate with the bromoketone in acetonitrile (MeCN) at 60°C for 12 hours, using potassium carbonate (K₂CO₃) as a base, affords the target compound.
Mitsunobu Reaction for Ether Linkage
For oxygen-containing analogs, the Mitsunobu reaction couples 2-hydroxy-1-(4-phenylpiperazin-1-yl)ethanone with the piperazin-2-one derivative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 25°C achieves efficient coupling.
Optimization and Byproduct Management
Acid-Catalyzed Hydrolysis
Residual esters or amides from incomplete reactions are hydrolyzed using aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 80–85°C. For instance, treating crude product with 6N HCl for 2 hours removes acetyl protecting groups, improving purity to >98%.
Recycling of Byproducts
Amino byproducts (e.g., benzylamine) generated during hydrolysis are recovered via solvent extraction and reused in subsequent batches, enhancing overall atom economy.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | 4-Phenylpiperazine, bromoacetyl bromide | K₂CO₃, MeCN, 60°C | 65–70 | >95 |
| Mitsunobu Reaction | 2-Hydroxyethanone derivative | DEAD, PPh₃, THF | 60–65 | 90–92 |
| Acylation | Piperazin-2-one, 4-chlorobenzoyl chloride | Et₃N, DCM, 0–5°C | 78–82 | 97–98 |
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule but differ in substituents or core rings, leading to variations in activity and properties:
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Methoxy groups are electron-donating, which may affect electronic interactions in receptor binding.
- Carbonyl vs.
- Piperazin-2-one vs. Pyridazinone Core (): Pyridazinone introduces aromaticity and planar geometry, which may enhance π-π stacking with hydrophobic receptor pockets but reduce conformational flexibility.
Pharmacokinetic and Toxicity Profiles
- Toxicity Risks (): Piperazine derivatives with unsubstituted phenyl groups (e.g., raclopride) show extrapyramidal side effects, whereas selective D4 antagonists (e.g., S 18126) exhibit lower toxicity in motor function tests .
Biological Activity
The compound 4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of the compound is , with a molecular weight of approximately 377.89 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including our compound of interest. For instance:
- In Vitro Studies : A study conducted on various synthesized piperazine derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and RAW 264.7 (mouse monocyte macrophage leukemia) using the MTT assay. The IC50 values for these compounds were determined, showcasing their effectiveness compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antimicrobial Assays : In vitro tests revealed that several piperazine derivatives exhibited potent antimicrobial activity against various bacterial strains. The activity was assessed using standard methods such as the tube dilution technique, where compounds were compared against established antibiotics like ciprofloxacin and fluconazole .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Piperazine Derivative | E. coli | 32 µg/mL | |
| Ciprofloxacin | E. coli | 16 µg/mL |
The mechanisms underlying the biological activities of piperazine derivatives often involve:
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes critical for cancer cell proliferation and survival, such as topoisomerases and kinases .
Case Studies
- Case Study on Anticancer Efficacy : A specific derivative was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in chemotherapy.
- Clinical Implications : The promising results from preclinical studies have led to discussions about further development into clinical trials, particularly focusing on formulations that enhance bioavailability and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
